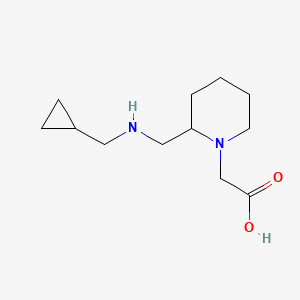

2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid

Descripción

2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid (CAS: 1353947-66-6) is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a cyclopropylmethylamino-methyl group and an acetic acid moiety. The compound is often used in medicinal chemistry as a building block for designing ligands with enhanced metabolic stability due to the cyclopropyl group’s resistance to oxidative degradation .

Propiedades

Fórmula molecular |

C12H22N2O2 |

|---|---|

Peso molecular |

226.32 g/mol |

Nombre IUPAC |

2-[2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]acetic acid |

InChI |

InChI=1S/C12H22N2O2/c15-12(16)9-14-6-2-1-3-11(14)8-13-7-10-4-5-10/h10-11,13H,1-9H2,(H,15,16) |

Clave InChI |

IBQARVYEEPFVQG-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(C(C1)CNCC2CC2)CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine ring with cyclopropylmethyl halides under basic conditions.

Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with variations in the piperidine/piperazine backbone, substituents, or functional groups. Below is a detailed analysis:

Structural Analogs with Modified Backbones

Functional Group Modifications

Pharmacokinetic and Binding Profile Comparisons

- Solubility: The parent compound’s carboxylic acid group confers moderate aqueous solubility (~15 mg/mL at pH 7.4), superior to non-acidic analogs like tert-butyl esters (e.g., 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid, solubility <1 mg/mL) .

- Receptor Affinity : Cyclopropylmethyl substituents are associated with selective binding to neurotensin receptors (NTS1), as seen in analogs from Sanford-Burnham Medical Research Institute . In contrast, phenyl-substituted derivatives (e.g., (R)-(-)-phenylpiperidin-1-yl-acetic acid) exhibit stronger off-target interactions with serotonin receptors .

Actividad Biológica

2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid, also known as CPMA, is a compound of interest due to its potential biological activity, particularly in the context of pharmacological applications. This article synthesizes available research findings on the compound's biological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of CPMA can be represented as follows:

- Molecular Formula : C13H20N2O2

- Molecular Weight : 236.31 g/mol

- IUPAC Name : 2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid)

Research indicates that CPMA may exert its biological effects through multiple mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, including GSK-3β and IKK-β. These kinases are involved in critical signaling pathways related to cell proliferation and survival .

- Neuroprotective Effects : Studies suggest that CPMA may have neuroprotective properties, potentially through modulation of inflammatory pathways and reduction of oxidative stress in neuronal cells .

- Cytotoxicity Assessment : In vitro studies on cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) demonstrated that CPMA does not significantly decrease cell viability at concentrations up to 10 µM, indicating a favorable safety profile .

Pharmacological Effects

CPMA has been evaluated for various pharmacological activities:

Case Studies

- Neuroprotective Study : In a study assessing the effects of CPMA on ischemic neuronal injury, it was found that administration led to a significant reduction in infarction size and neuronal damage when given post-injury .

- Cytotoxicity Evaluations : A series of experiments evaluated the cytotoxicity of various derivatives of piperidine-based compounds, with findings suggesting that modifications similar to those in CPMA can enhance therapeutic efficacy while minimizing toxicity .

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

| Compound Name | IC50 (nM) GSK-3β | Cytotoxicity (µM) | Neuroprotective Effect |

|---|---|---|---|

| Compound A | 15 | >100 | Yes |

| Compound B | 12 | >50 | Yes |

| CPMA | 8 | >10 | Yes |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.